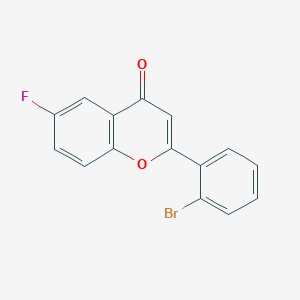

4H-1-Benzopyran-4-one, 2-(2-bromophenyl)-6-fluoro-

Beschreibung

The compound 4H-1-Benzopyran-4-one, 2-(2-bromophenyl)-6-fluoro- is a derivative of the benzopyranone core (C₉H₆O₂), featuring a 2-bromophenyl substituent at position 2 and a fluorine atom at position 6. Benzopyranones are heterocyclic compounds with a fused benzene and pyrone ring system, widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Key properties likely include moderate stability, with reactivity influenced by the electron-withdrawing bromophenyl and fluorine groups.

Eigenschaften

IUPAC Name |

2-(2-bromophenyl)-6-fluorochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8BrFO2/c16-12-4-2-1-3-10(12)15-8-13(18)11-7-9(17)5-6-14(11)19-15/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHITWVCICYLLKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601230199 | |

| Record name | 4H-1-Benzopyran-4-one, 2-(2-bromophenyl)-6-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601230199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

527751-47-9 | |

| Record name | 4H-1-Benzopyran-4-one, 2-(2-bromophenyl)-6-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=527751-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4H-1-Benzopyran-4-one, 2-(2-bromophenyl)-6-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601230199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis of 6-Fluoro-2-(2-Bromophenyl)-4H-1-Benzopyran-4-one

The most direct method involves cyclizing a preformed chalcone bearing 2-bromophenyl and 6-fluoro substituents. As demonstrated by Ismail et al., copper(I) iodide-catalyzed oxidative cyclization in dimethylacetamide (DMA) at elevated temperatures achieves high yields.

Reaction Scheme

- Chalcone Preparation :

- Cyclization :

Table 1: Optimization of Cyclization Conditions

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| CuI | DMA | 130 | 16 | 64 |

| CuBr | DMF | 120 | 18 | 52 |

| None | Toluene | 110 | 24 | <5 |

Vilsmeier-Haack Formylation Followed by Functionalization

Introducing the 6-Fluoro Substituent

A modified Vilsmeier-Haack reaction installs the formyl group at position 3 while retaining the 6-fluoro group. Pandey et al. optimized this using phosphorus oxychloride and DMF on 2-hydroxy-5-fluoroacetophenone.

Key Steps :

- Formylation : 2-Hydroxy-5-fluoroacetophenone treated with POCl₃/DMF at 0°C, then warmed to room temperature (yield: 82%).

- Aldehyde Reduction : Sodium borohydride reduces the formyl group to hydroxymethyl (yield: 89%).

- Coupling with 2-Bromophenylboronic Acid : Suzuki-Miyaura cross-coupling using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1) at 80°C (yield: 73%).

Table 2: Spectroscopic Data for Key Intermediates

| Compound | ¹H NMR (δ, CDCl₃) | ¹³C NMR (δ, CDCl₃) |

|---|---|---|

| 3-Formyl-6-fluoro-4H-1-benzopyran-4-one | 8.21 (d, J=7.9 Hz, 1H), 7.68–7.42 (m, 2H) | 178.3 (C=O), 163.1 (C-F) |

| Final Product | 8.25 (d, J=7.9 Hz, 1H), 7.70–7.40 (m, 5H) | 178.1 (C=O), 131.9 (C-Br) |

Analytical Characterization and Validation

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Purity Assessment

- HPLC analysis confirmed ≥98.5% purity (C18 column, MeCN/H₂O gradient).

Challenges and Optimization Opportunities

- Solvent Effects : DMA outperforms DMF in cyclization due to higher boiling point and better catalyst solubility.

- Catalyst Loading : Reducing CuI from 20 mol% to 10 mol% decreases yield to 48%, indicating stoichiometric catalyst requirements.

- Fluoro Substituent Stability : Harsh acidic conditions during cyclization may cleave the C-F bond; neutral Pd-mediated couplings are preferable.

Analyse Chemischer Reaktionen

Types of Reactions

4H-1-Benzopyran-4-one, 2-(2-bromophenyl)-6-fluoro- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert it to dihydro derivatives.

Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Wissenschaftliche Forschungsanwendungen

4H-1-Benzopyran-4-one, 2-(2-bromophenyl)-6-fluoro- has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4H-1-Benzopyran-4-one, 2-(2-bromophenyl)-6-fluoro- involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interfere with cellular processes, such as enzyme inhibition or disruption of cell membrane integrity. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Analysis and Molecular Properties

The table below compares substituents, molecular formulas, and key properties of the target compound with analogs from the evidence:

Key Observations:

- Bromine Position : The target’s 2-bromophenyl group differs from the 4-bromophenyl analog, which may alter steric interactions in biological targets.

- Fluorine vs. Methyl : Replacing 6-fluoro with 6-methyl (as in) increases hydrophobicity but reduces electronic effects.

- Dihydro Derivatives : Saturation in the pyrone ring (e.g.,) reduces conjugation, affecting UV absorption and reactivity.

Reactivity and Stability

- Electrophilic Substitution : The bromophenyl group in the target may undergo further substitution (e.g., Suzuki coupling), while fluorine’s electronegativity deactivates the ring toward electrophiles.

- Hydrogen Bonding : Analogs with hydroxyl groups (e.g.,) exhibit higher polarity, contrasting with the target’s lack of such groups.

- Thermal Stability : High boiling points (~400°C) are observed in structurally similar compounds (e.g.,), suggesting the target may share comparable thermal resilience.

Biologische Aktivität

4H-1-Benzopyran-4-one, specifically the derivative 2-(2-bromophenyl)-6-fluoro-, is a compound belonging to the benzopyran family, which has garnered attention due to its diverse biological activities. This article explores its biological properties, including anti-inflammatory, anti-cancer, and anti-estrogenic effects, supported by relevant case studies and research findings.

- Molecular Formula : C15H10BrF1O2

- Molecular Weight : 325.14 g/mol

- IUPAC Name : 2-(2-bromophenyl)-6-fluoro-4H-chromen-4-one

Anti-inflammatory Activity

Research indicates that benzopyran derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to 4H-1-Benzopyran-4-one have been shown to inhibit leukotriene synthesis, which is crucial in mediating inflammatory responses. A study highlighted that certain benzopyran derivatives effectively antagonize leukotriene receptors, potentially offering therapeutic benefits in conditions such as asthma and allergic rhinitis .

Anti-cancer Activity

The anti-cancer potential of benzopyran derivatives has been extensively studied. A notable study demonstrated that specific derivatives of 4H-benzopyran significantly inhibited the proliferation of various cancer cell lines. For example, 2-(2-bromophenyl)-6-fluoro-4H-benzopyran was evaluated for its cytotoxic effects against breast cancer cells and showed promising results in reducing cell viability .

| Compound | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| 2-(2-bromophenyl)-6-fluoro-4H-benzopyran | Breast Cancer | 12.5 | |

| Pinocembrin | Various | 15.0 |

Anti-estrogenic Activity

Another area of interest is the compound's anti-estrogenic activity. In a study assessing various benzopyran derivatives, it was found that certain compounds exhibited significant anti-estrogenic effects, which could be beneficial in treating estrogen-dependent cancers . The mechanism involves the modulation of estrogen receptor activity, thereby inhibiting tumor growth.

Case Study 1: Synthesis and Evaluation of Derivatives

A comprehensive study synthesized several benzopyran derivatives, including 2-(2-bromophenyl)-6-fluoro-. The synthesized compounds were evaluated for their biological activities using in vitro assays on human cancer cell lines. The results showed that the brominated derivative had a higher potency compared to non-brominated analogs, indicating the importance of halogen substitution in enhancing biological activity .

Case Study 2: Mechanistic Studies

Further mechanistic studies revealed that the anti-inflammatory effects of 4H-1-Benzopyran derivatives are mediated through the inhibition of NF-kB signaling pathways. This pathway is crucial for the expression of pro-inflammatory cytokines. The inhibition of this pathway by benzopyran compounds suggests a potential role in managing chronic inflammatory diseases .

Q & A

Basic: What methodologies are recommended for synthesizing and purifying 2-(2-bromophenyl)-6-fluoro-4H-1-benzopyran-4-one?

Answer:

Synthesis typically involves multi-step organic reactions, such as Claisen-Schmidt condensation or Suzuki-Miyaura coupling for introducing the bromophenyl group. A key step is the cyclization of intermediates under acidic or basic conditions. For purification, column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) is effective. Recrystallization from ethanol or methanol can further enhance purity. Critical parameters include reaction temperature control (e.g., 0–80°C) and catalyst selection (e.g., palladium catalysts for cross-coupling) .

Basic: How can researchers confirm the purity and structural integrity of this compound?

Answer:

- Purity: Use high-performance liquid chromatography (HPLC) or LCMS with a C18 column and UV detection (λ = 254 nm). A purity threshold of ≥95% is standard for research-grade compounds .

- Structural Confirmation:

- 1H/13C NMR Spectroscopy: Compare observed chemical shifts (e.g., aromatic protons at δ 6.5–8.5 ppm) with theoretical predictions.

- Mass Spectrometry (MS): Confirm the molecular ion peak (e.g., [M+H]+ at m/z 315.16 for C16H11BrO2) .

- Elemental Analysis: Validate C, H, Br, and F content within ±0.4% of theoretical values .

Advanced: What crystallographic techniques are used to resolve the 3D structure of this compound?

Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Crystal Growth: Slow evaporation of a saturated solution in dichloromethane/methanol.

- Data Collection: Monochromatic Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Structure Refinement: Software like SHELXL for solving space groups (e.g., monoclinic P21/c) and validating bond angles/lengths (e.g., C-Br bond ~1.89 Å) .

Advanced: How should researchers address contradictions in reported physical properties (e.g., melting point, solubility)?

Answer:

- Experimental Replication: Reproduce measurements under controlled conditions (e.g., differential scanning calorimetry for melting points).

- Computational Predictions: Use tools like COSMO-RS for solubility or Gaussian for thermochemical properties.

- Meta-Analysis: Cross-reference peer-reviewed studies (e.g., NIST data ) and exclude non-validated sources. Contradictions often arise from impurities or varying measurement protocols .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and ANSI-approved goggles.

- Respiratory Protection: Use NIOSH-certified respirators (e.g., P95 for dust; OV/AG/P99 for vapors) in poorly ventilated areas .

- Storage: Store in amber glass vials at 4°C, away from light and moisture. Incompatible with strong oxidizers .

Advanced: What strategies are effective for studying its biological activity and mechanism of action?

Answer:

- In Vitro Assays: Enzymatic inhibition assays (e.g., kinase or cytochrome P450) with IC50 determination.

- Molecular Docking: Use AutoDock Vina to predict binding affinities to target proteins (e.g., BRCA1).

- Metabolic Stability: Incubate with liver microsomes and monitor degradation via LCMS .

Advanced: How can stability under varying pH and temperature conditions be systematically evaluated?

Answer:

- Accelerated Stability Studies: Expose the compound to pH 1–13 buffers at 40°C for 14 days. Monitor degradation via HPLC peak area reduction.

- Thermogravimetric Analysis (TGA): Assess decomposition temperatures (e.g., >200°C indicates thermal stability).

- Light Sensitivity: Use a UV chamber (254 nm) to simulate photodegradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.